An In-depth Technical Guide to the Synthesis of 5-Cyano-1H-indole-2-boronic Acid
An In-depth Technical Guide to the Synthesis of 5-Cyano-1H-indole-2-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the synthesis of 5-Cyano-1H-indole-2-boronic acid, a valuable building block in medicinal chemistry and organic synthesis. The procedures outlined are based on established methodologies, focusing on a multi-step pathway starting from the commercially available precursor, 5-bromoindole.
Introduction
5-Cyano-1H-indole-2-boronic acid (CAS No. 871329-64-5) is a bifunctional molecule featuring a nucleophilic indole core, a versatile cyano group, and a boronic acid moiety amenable to various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Its N-protected intermediate, 1-Boc-5-cyano-1H-indole-2-boronic acid, is a key building block for creating complex molecules, particularly in the development of pharmaceuticals for cancer and neurological disorders.[1] The synthetic route involves the conversion of 5-bromoindole to 5-cyanoindole, protection of the indole nitrogen, and a subsequent directed lithiation-borylation at the C2 position.
Overall Synthetic Pathway
The synthesis of 5-Cyano-1H-indole-2-boronic acid is typically achieved through a three-step sequence starting from 5-bromoindole:
-
Cyanation: A Rosenmund-von Braun reaction to convert 5-bromoindole into 5-cyanoindole.
-
N-Protection: Protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group to facilitate regioselective C2-lithiation.
-
Lithiation-Borylation: Directed ortho-metalation at the C2 position followed by quenching with a borate ester and subsequent hydrolysis to yield the target boronic acid.
Experimental Protocols
Step 1: Synthesis of 5-Cyanoindole from 5-Bromoindole (Rosenmund-von Braun Reaction)
This protocol is adapted from procedures utilizing cuprous cyanide in a high-boiling polar aprotic solvent.[2][3]
Materials:
-
5-Bromoindole (19.6 g, 0.1 mol)
-
Cuprous Cyanide (CuCN) (9.5 g, 0.106 mol)
-
N-methylpyrrolidine (NMP) (200 mL)
-
Aqueous Ammonia (e.g., 28-30%) (20 mL)
-
n-Hexane
-
Deionized Water
Procedure:
-
To a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromoindole (19.6 g) and N-methylpyrrolidine (200 mL).
-
Stir the mixture to dissolve the starting material, then add cuprous cyanide (9.5 g).
-
Heat the reaction mixture to reflux (approximately 85°C) under an inert atmosphere (e.g., Nitrogen or Argon).[2]
-
Maintain the reflux for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully add aqueous ammonia (20 mL) to the stirred mixture to quench excess cyanide and dissolve copper salts.
-
Extract the product with n-hexane (2 x 30 mL).[2]
-
Combine the organic layers and concentrate the solvent under reduced pressure.
-
The crude product can be crystallized by cooling in a refrigerator for several hours.
-
Collect the solid product by suction filtration, wash with cold n-hexane, and dry to yield 5-Cyanoindole.
Step 2: N-Protection of 5-Cyanoindole
This procedure involves the protection of the indole nitrogen with a Boc group, a critical step to direct the subsequent lithiation to the C2 position.
Materials:
-
5-Cyanoindole (14.2 g, 0.1 mol)
-
Di-tert-butyl dicarbonate (Boc₂O) (24.0 g, 0.11 mol)
-
4-(Dimethylamino)pyridine (DMAP) (1.22 g, 0.01 mol)
-
Tetrahydrofuran (THF), anhydrous (200 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
Procedure:
-
Dissolve 5-cyanoindole (14.2 g) in anhydrous THF (200 mL) in a round-bottomed flask under an inert atmosphere.
-
Add DMAP (1.22 g) and Boc₂O (24.0 g) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring for completion by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield crude N-Boc-5-cyanoindole, which can often be used in the next step without further purification.
Step 3: Synthesis of 5-Cyano-1H-indole-2-boronic acid via Lithiation-Borylation
This protocol, adapted from a patented procedure, describes the regioselective formation of the boronic acid at the C2 position of the indole ring.[4]
Materials:
-
N-Boc-5-cyanoindole (e.g., 0.1 mol)
-
Tetrahydrofuran (THF), anhydrous
-
Triisopropyl borate (1.2 eq)
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene (1.1 eq)
-
Hydrochloric acid (HCl), 2N
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a 50 mL round-bottomed flask under a nitrogen atmosphere, dissolve the N-Boc-5-cyanoindole in anhydrous THF.
-
Add triisopropyl borate at room temperature.
-
Cool the flask to 0°C in an ice bath.
-
Slowly add the LDA solution dropwise over 20 minutes, maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 2 hours.
-
Neutralize the reaction medium by carefully adding 2N HCl.
-
Extract the mixture with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
The resulting crude product is typically a mixture of N-Boc-5-cyanoindole-2-boronic acid and its deprotected analogue, 5-Cyano-1H-indole-2-boronic acid.[4] The Boc group can be fully removed by treating the crude mixture with a stronger acid (e.g., trifluoroacetic acid in dichloromethane) or by adjusting the conditions of the initial acidic workup if desired. Purification is typically achieved by column chromatography.
Synthesis Workflow Diagram
Caption: Synthetic pathway for 5-Cyano-1H-indole-2-boronic acid.
Quantitative Data Summary
The following table summarizes reported yields for the key steps in the synthesis.
| Reaction Step | Starting Material | Product | Reported Yield | Reference(s) |
| Synthesis of 5-Bromoindole | Indole | 5-Bromoindole | 61% (overall) | [5][6] |
| Cyanation (Rosenmund-von Braun) | 5-Bromoindole | 5-Cyanoindole | up to 98.6% | [3][7] |
| Lithiation-Borylation & Workup | N-Boc-5-cyanoindole | Mixture of Boc/de-Boc boronic acid | Not explicitly stated, but a specific mass is reported from an undefined amount of starting material.[4] | [4] |
Note: The yield for the final lithiation-borylation step is not clearly defined as a percentage in the available literature, which reports the isolation of a specific mass of a product mixture.[4] Yields for N-protection are typically high but can vary based on specific conditions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. CN103864663A - Simple synthesis method of important pharmaceutical and chemical intermediate 5-cyano indole - Google Patents [patents.google.com]
- 4. 5-CYANO-1H-INDOLE-2-BORONIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis of 5-Bromo Indole [designer-drug.com]
- 6. scribd.com [scribd.com]
- 7. benchchem.com [benchchem.com]
